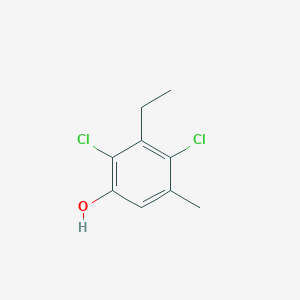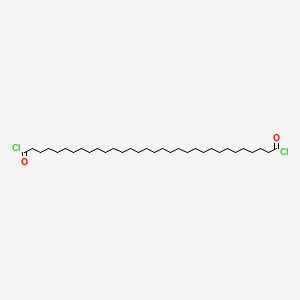
Dotriacontanedioyl dichloride
Overview
Description
Dotriacontanedioyl dichloride is an organic compound with the molecular formula C₃₂H₆₀Cl₂O₂. It is a long-chain aliphatic diacid chloride, which means it contains two acyl chloride functional groups attached to a 32-carbon chain. This compound is primarily used in organic synthesis and polymer chemistry due to its reactivity and ability to form long-chain polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontanedioyl dichloride can be synthesized through the chlorination of dotriacontanedioic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The dotriacontanedioic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The product is purified by distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as alcohols, amines, or water, forming esters, amides, or carboxylic acids, respectively.
Polymerization Reactions: It can react with diols or diamines to form polyesters or polyamides, respectively. These reactions are typically carried out under high temperatures and in the presence of catalysts.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Diols and Diamines: These compounds react with this compound under high temperatures to form long-chain polymers.
Major Products:
Esters and Amides: Formed from the reaction with alcohols and amines.
Polyesters and Polyamides: Formed from the reaction with diols and diamines.
Scientific Research Applications
Dotriacontanedioyl dichloride is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of long-chain polyesters and polyamides, which have applications in the production of high-performance materials.
Surface Coatings: The compound is used in the preparation of surface coatings that provide hydrophobic properties to materials.
Biomedical Research: It is used in the synthesis of biodegradable polymers for drug delivery systems and tissue engineering.
Mechanism of Action
The reactivity of dotriacontanedioyl dichloride is primarily due to the presence of the acyl chloride functional groups. These groups are highly reactive towards nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of a chloride ion.
Comparison with Similar Compounds
Hexadecanedioyl Dichloride: A shorter-chain analog with 16 carbon atoms.
Octadecanedioyl Dichloride: An 18-carbon analog.
Eicosanedioyl Dichloride: A 20-carbon analog.
Uniqueness: Dotriacontanedioyl dichloride is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting points and increased hydrophobicity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring long-chain polymers and surface coatings.
Properties
IUPAC Name |
dotriacontanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60Cl2O2/c33-31(35)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36/h1-30H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAMPTAEXHLESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCCCCCC(=O)Cl)CCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554363 | |
| Record name | Dotriacontanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113960-53-5 | |
| Record name | Dotriacontanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


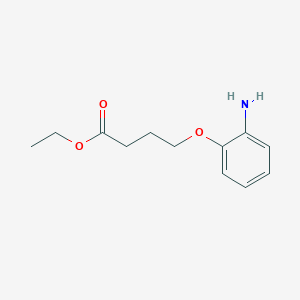
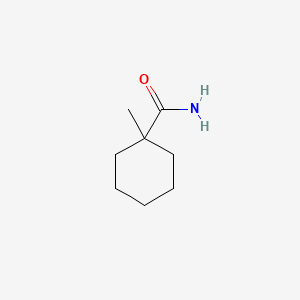
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)

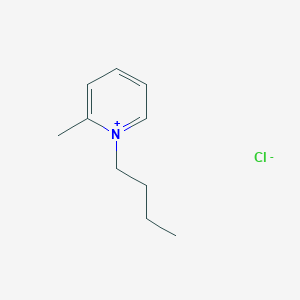
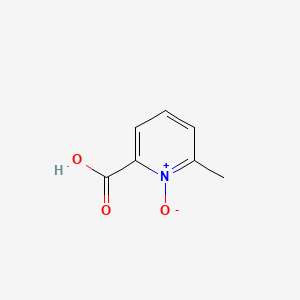
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)

![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)
![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)


